Diltiazem
説明
Structure
3D Structure
特性
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUGRBWQSSZJOP-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022940 | |
| Record name | (+)-Diltiazem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diltiazem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes | |
| Record name | DILTIAZEM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in methanol or chloroform, In water, 465 mg/l @ 25 °C, 1.68e-02 g/L | |
| Record name | Diltiazem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DILTIAZEM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diltiazem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White crystalline powder | |
CAS No. |
56209-45-1, 42399-41-7 | |
| Record name | dl-cis-Diltiazem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56209-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diltiazem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diltiazem [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056209451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diltiazem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Diltiazem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diltiazem | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILTIAZEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE92BBP03H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DILTIAZEM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diltiazem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187-188, 212 °C (decomposes), 231 °C | |
| Record name | Diltiazem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DILTIAZEM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diltiazem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
合成経路と反応条件: ジルチアゼムは、さまざまな化学中間体の反応を含む多段階プロセスを通じて合成できます。 一般的な合成経路の1つは、2-(ジメチルアミノ)エチルクロリドと2-(4-メトキシフェニル)チオ酢酸を縮合させて中間体を形成し、その後環化させてジルチアゼムを生成する方法です .
工業生産方法: 工業的には、ジルチアゼム塩酸塩は、ジルチアゼムを水に溶解し、塩酸を加えて塩酸塩を形成することで調製されます。 次に、溶液をろ過し、濃縮し、結晶化して純粋なジルチアゼム塩酸塩を得ます .
化学反応の分析
反応の種類: ジルチアゼムは、加水分解、酸化、還元など、さまざまな化学反応を起こします。 注目すべき反応の1つは、ジルチアゼムが酸性または塩基性条件下で加水分解されて脱アセチルジルチアゼムを生成することです .
一般的な試薬と条件:
加水分解: 酸性または塩基性条件
酸化: 過酸化水素などの酸化剤
還元: 水素化ホウ素ナトリウムなどの還元剤
主要な生成物:
脱アセチルジルチアゼム: 加水分解によって生成されます
N-脱メチルジルチアゼム: N-脱メチル化によって生成されます
4. 科学研究への応用
ジルチアゼムは、科学研究において幅広い応用範囲を持っています:
化学: クロマトグラフィー法の開発のための分析化学における標準化合物として使用されます.
生物学: さまざまな細胞タイプにおけるカルシウムイオンチャネルに対するその効果について研究されています。
科学的研究の応用
Cardiovascular Applications
Hypertension Management
Diltiazem effectively lowers blood pressure in patients with essential hypertension. A significant study, the NORDIL trial, demonstrated that this compound reduced both systolic and diastolic blood pressure significantly compared to diuretics and beta-blockers. Specifically, the reduction in diastolic blood pressure was 20.3 mmHg in the this compound group versus 18.7 mmHg in the diuretic/beta-blocker group, with a notable 25% reduction in fatal and non-fatal strokes observed in hypertensive patients treated with this compound .
Angina Pectoris
this compound is utilized for treating stable, unstable, and variant angina. It works by increasing coronary blood flow and decreasing myocardial oxygen consumption. Clinical studies have shown that this compound improves exercise tolerance in patients with chronic stable angina by reducing heart rate and contractility .
Atrioventricular Block
Recent case studies highlight this compound's effectiveness in treating complete atrioventricular block caused by coronary artery spasm. Administration of intravenous this compound restored sinus rhythm and relieved chest pain in a patient with this condition .
Off-Label Uses
Cluster Headaches and Migraines
this compound has been prescribed off-label for the prophylaxis of cluster headaches and migraines. Research indicates that calcium channel blockers may help manage these conditions by modulating vascular responses .
Cocaine Cravings
Emerging studies suggest that this compound may reduce cocaine cravings in animal models, potentially due to its effects on dopaminergic signaling pathways in the brain .
Adverse Effects and Rare Reactions
While this compound is generally well-tolerated, it can cause adverse effects such as photosensitivity and hyperpigmentation. A case report documented a rare instance of photosensitivity in an elderly patient, emphasizing the need for awareness regarding this potential reaction .
Research and Drug Repurposing
Pharmacokinetics and Pharmacodynamics
This compound's pharmacokinetic profile indicates that it is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, which can influence its interactions with other medications . Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound.
Data Summary Table
作用機序
ジルチアゼムは、心臓および血管平滑筋細胞のL型カルシウムチャネルを遮断することでその効果を発揮します。この阻害は、脱分極中のカルシウムイオンの流入を減らし、平滑筋の弛緩と血管拡張につながります。 細胞内カルシウムレベルの低下は、心筋の収縮力を低下させ、酸素需要を減らすため、狭心症の症状を軽減し、血圧を低下させます .
類似化合物:
ベラパミル: 作用機序は似ていますが、化学構造が異なる別のカルシウムチャネルブロッカーです。
比較:
ジルチアゼム対ベラパミル: 両方の化合物は、心臓および血管平滑筋細胞におけるカルシウムの流入を阻害しますが、ジルチアゼムは心臓組織と血管組織の両方に対して中間的な特異性を持ち、ベラパミルは主に心筋を標的とします.
ジルチアゼム対アムロジピン: ジルチアゼムとアムロジピンはどちらも血管拡張を引き起こしますが、アムロジピンは半減期が長く、主に血管平滑筋に影響を与えるため、長期間の血圧管理に適しています.
ジルチアゼムの独自の、心臓および血管平滑筋の両方を標的とする中間的な特異性により、さまざまな心血管疾患に対する汎用性があり、効果的な治療薬となっています。
類似化合物との比較
Table 1: Potency of Selected this compound Analogues
| Compound | Relative Potency vs. This compound | IC₅₀ (µM) |
|---|---|---|
| 6hi | 611x more potent | 0.00018 |
| 6b | 117x less potent | 12.87 |
| 7h | 7x less potent | 0.77 |
Comparison with Other Calcium Channel Blockers
Verapamil and Nifedipine
- Antiaggregatory Effects :
- In human platelet-rich plasma (PRP), this compound (IC₅₀ = 46 µM) is more potent than verapamil (IC₅₀ = 72 µM) and nifedipine (IC₅₀ = 150 µM) against ADP-induced aggregation.
- In washed platelets, this order reverses (nifedipine > verapamil > this compound), suggesting plasma components modulate efficacy .
Table 2: Comparative Antiaggregatory Potency in PRP
| Drug | IC₅₀ (µM, ADP-Induced) |
|---|---|
| This compound | 46 |
| Verapamil | 72 |
| Nifedipine | 150 |
Pharmacokinetic and Metabolic Comparisons
- CYP3A4 Inhibition : this compound’s primary metabolite, N-desmethyl this compound , reduces hepatic CYP3A4 to 21% of baseline, comparable to clarithromycin (39%) but more potent than fluoxetine (72%) .
- Formulation Differences : Extended-release this compound formulations (e.g., Tiazac) yield 83% higher AUC than Cardizem CD or Dilacor XR, optimizing circadian blood pressure control .
Clinical Efficacy vs. Non-CCB Agents
- Trimetazidine : In a double-blind study, this compound and trimetazidine similarly improved exercise duration in angina patients. However, this compound’s efficacy stems from calcium channel blockade, whereas trimetazidine enhances myocardial metabolism .
Metabolite Activity
This compound metabolites (e.g., deacetyl-N-demethyl this compound) exhibit greater antiaggregatory potency than the parent drug, with stereoisomeric variations influencing efficacy. For example, the J-isomer of deacetyl-N-demethyl this compound is more potent than the d-isomer .
生物活性
Diltiazem is primarily known as a calcium channel blocker used in the treatment of hypertension and certain cardiac conditions. However, emerging research has revealed its diverse biological activities beyond cardiovascular effects, including antimicrobial and antiviral properties. This article explores the multifaceted biological activity of this compound, supported by recent studies and findings.
This compound functions mainly by inhibiting L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced heart rate. This mechanism is crucial for its antihypertensive and antianginal effects. Additionally, studies suggest that this compound may act as a pharmacological chaperone, enhancing the activity of certain enzymes in lysosomal storage diseases, such as Gaucher disease .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria. Notably:
- Inhibition of Biofilm Formation : this compound hydrochloride significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis by 90.7% and 95.1%, respectively, at sub-MIC concentrations .
- Antiviral Properties : The compound also exhibited antiviral activity against Coxsackievirus B4 (CoxB4), with an IC50 value of 35.8 μg/mL, demonstrating potential utility in viral infections .
Table 1: Antimicrobial Efficacy of this compound Hydrochloride
| Bacteria | Biofilm Reduction (%) | IC50 (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 90.7 | - |
| Staphylococcus epidermidis | 95.1 | - |
| Coxsackievirus B4 | - | 35.8 |
Cardiovascular Applications
This compound is extensively studied for its role in managing coronary vasomotor dysfunction and atrial fibrillation:
- Coronary Vasomotor Dysfunction : A clinical trial showed that this compound improved coronary flow reserve and reduced symptoms in patients with coronary vasospasm compared to placebo, indicating its effectiveness in managing microvascular dysfunction .
- Atrial Fibrillation : In a retrospective study involving patients with rapid atrial fibrillation, this compound significantly reduced ventricular response rates (VRR) compared to controls, demonstrating its efficacy in restoring normal heart rhythm .
Table 2: Clinical Outcomes with this compound Treatment
| Condition | Outcome Measure | This compound Group (%) | Placebo Group (%) |
|---|---|---|---|
| Coronary Vasomotor Dysfunction | Improvement | 47 | 6 |
| Atrial Fibrillation | VRR Reduction to <100 bpm | 22.6 (OR) | - |
Case Studies
- Case Study on AV Block : A patient experiencing complete atrioventricular block due to coronary spasm was treated with intravenous this compound, resulting in prompt relief of symptoms and restoration of sinus rhythm within minutes .
- Study on Microvascular Dysfunction : In a cohort study involving patients with coronary artery disease, those treated with this compound showed significant improvement in coronary flow reserve after six weeks compared to those receiving placebo .
Q & A
Q. What analytical methods are recommended for quantifying diltiazem in pharmaceutical formulations, and how are they validated?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used for precise quantification. Validation follows ICH Q2(R1) guidelines, including linearity (tested at 0.3–150% of impurity tolerance limits), robustness (variations in flow rate, temperature, and mobile phase composition), and sensitivity (lower limit of quantification: 0.3% of test concentration). For example, a stability-indicating HPLC method demonstrated linearity (R² > 0.999) and specificity for this compound and its degradants .
Q. How can in vitro dissolution studies be designed to evaluate this compound timed-release formulations?
Methodological Answer: Use USP Apparatus 1 (basket method) at 100 rpm, 37°C, in 500 mL dissolution medium. Data should be fitted to kinetic models (e.g., zero-order, Higuchi, Korsmeyer-Peppas) to identify release mechanisms. For factorial optimization, variables like coating thickness or excipient ratios are tested using Design-Expert software, with ANOVA to assess significance (p < 0.05) .
Q. What experimental models are suitable for studying this compound’s cellular effects on cardiac function?
Methodological Answer: Isolated guinea pig ventricular cardiomyocytes pre-treated with 4-aminopyridine (500 μM) to block transient outward K⁺ currents can unmask this compound’s L-type Ca²⁺ channel inhibition. Contraction amplitude is measured via edge-detection systems, with this compound (100 nM) abolishing peptide-induced positive inotropic effects .
Advanced Research Questions
Q. How can conflicting clinical trial data on this compound’s efficacy in heart failure be resolved?
Methodological Answer: Subgroup analysis by left ventricular ejection fraction (LVEF) is critical. The MDPIT trial found increased heart failure risk in patients with LVEF <40% , whereas the DiDi trial showed improved cardiac index (p = 0.01) and exercise capacity (p = 0.002) in idiopathic dilated cardiomyopathy without survival detriment . Meta-regression adjusting for baseline LVEF and concomitant beta-blocker use can clarify context-dependent outcomes.
Q. What advanced statistical approaches optimize this compound quantification methods?
Methodological Answer: Box-Behnken experimental design with response surface methodology (RSM) evaluates variables like hydroxylamine concentration (6.25–18.75%) and reaction time. Central composite designs generate quadratic models, validated via ANOVA (p < 0.05) and lack-of-fit tests. For example, a kinetic spectrophotometric method achieved 99.5% recovery with RSM-optimized parameters .
Q. How can this compound’s neuroprotective potential be systematically investigated?
Methodological Answer: Use intracerebroventricular streptozotocin (ICV-STZ) rat models to induce dementia-like pathology. Behavioral assays (Morris water maze, passive avoidance) paired with biochemical markers (AChE activity, oxidative stress) assess this compound’s effects. Dose-response studies (1–10 mg/kg, i.p.) and L-type Ca²⁺ channel knockout controls validate mechanism specificity .
Q. What methodologies assess this compound’s time-dependent CYP3A4 inhibition in drug-drug interaction studies?
Methodological Answer: Pre-incubate human liver microsomes with this compound (0–100 μM) and NADPH for 0–30 minutes. Residual CYP3A4 activity is measured using midazolam 1’-hydroxylation. Inactivation kinetics (kinact/KI) are derived via nonlinear regression of rate vs. inhibitor concentration plots, with kinact = 0.03 min⁻¹ and KI = 28 μM in one study .
Data Contradiction Analysis
Q. Why do studies report divergent effects of this compound on ischemia-reperfusion injury?
Methodological Answer: Model-specific factors matter. In guinea pig atrial preparations, acidosis and hypoxia potentiated this compound’s Ca²⁺ channel blockade (2–3 fold shift in EC50, p < 0.01) , whereas in retinal explants, this compound reduced photoreceptor apoptosis via cyclic nucleotide-gated channel (CNGC) modulation. Discrepancies arise from tissue-specific ion channel expression and experimental conditions (e.g., pH, K⁺ levels) .
Tables for Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
